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molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No. B141440
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04825005

Procedure details

A stirred pressure reactor is charged with 183 ml of diisobutyl ketone. With stirring, 86.3 g of phenol (90%) are added. Then 103.8 g of 1,8-dichloroanthraquinone are added over 5 minutes and the reaction mixture is heated to boiling point. Distillation of water commences at 155° C. After 1.5 hours at this temperature, the reaction mixture is cooled to 35° C. and then 67 g of potassium carbonate are added. The batch is then heated to 160° C. over 90 minutes and allowed to react at this temperature for 1 hour. The reactor is then closed, heated to 175°-176° C. and kept at this temperature for 5 hours. After cooling to 30° C., the pressure in the reactor is reduced and the solvent is removed by distillation. To the reaction mixture are added 3 ml of 50% sodium hydroxide solution and the resultant 1,8-diphenoxyanthraquinone is isolated by filtration and vacuum dried, to give 141.0 g of a product with a titre of 86.2%, corresponding to a yield of 89.0%. The conversion is 99.9%.
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step Two
Quantity
103.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:7][CH:8]([CH3:10])C)=[O:6])[CH:2](C)C.[C:11]1([OH:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Cl[C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3Cl)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1>>[O:17]([C:19]1[C:32]2[C:31](=[O:33])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][C:29]=3[O:6][C:5]3[CH:1]=[CH:2][CH:10]=[CH:8][CH:7]=3)[C:24](=[O:35])[C:23]=2[CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
183 mL
Type
reactant
Smiles
C(C(C)C)C(=O)CC(C)C
Step Two
Name
Quantity
86.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
103.8 g
Type
reactant
Smiles
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
DISTILLATION
Type
DISTILLATION
Details
Distillation of water commences at 155° C
ADDITION
Type
ADDITION
Details
67 g of potassium carbonate are added
TEMPERATURE
Type
TEMPERATURE
Details
The batch is then heated to 160° C. over 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
to react at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reactor is then closed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 175°-176° C.
WAIT
Type
WAIT
Details
kept at this temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 30° C.
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation
ADDITION
Type
ADDITION
Details
To the reaction mixture are added 3 ml of 50% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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